molecular formula C11H17NO3S B1474139 Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1340481-94-8

Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1474139
CAS No.: 1340481-94-8
M. Wt: 243.32 g/mol
InChI Key: ZPECVPFWOHWYSL-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2197052-81-4) is a spirocyclic compound featuring a sulfur atom (thia) at position 6 and a ketone (oxo) group at position 6. Its molecular formula is C₁₁H₁₇NO₃S (discrepancies in evidence suggest either C₁₁H₁₇NO₃S or C₁₁H₁₉NO₃S; further verification is required). The compound has a molecular weight of 245.34 g/mol and a purity of ≥95%. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes. It is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in the development of kinase inhibitors and receptor modulators.

Properties

IUPAC Name

tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPECVPFWOHWYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136810
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340481-95-9
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1340481-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound notable for its unique bicyclic structure, which incorporates both sulfur and nitrogen atoms. This structural configuration positions it within a class of compounds that exhibit significant potential for various biological activities, particularly in medicinal chemistry. The molecular formula for this compound is C12H17NO3SC_{12}H_{17}NO_3S, with a molecular weight of approximately 243.32 g/mol .

Pharmacological Potential

Research indicates that spirocyclic compounds like this compound can interact with various biological targets, leading to pharmacological effects such as:

  • Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.
  • Enzyme Inhibition : The compound has been shown to bind to specific enzymes, altering their activity and affecting metabolic pathways .

The mechanisms through which this compound exerts its biological effects may involve:

  • Modulation of Signal Transduction Pathways : The compound may influence various signaling cascades within cells, leading to altered physiological responses.
  • Direct Interaction with Target Proteins : Binding to proteins can result in changes in their functional states, impacting cellular processes .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals how variations in functional groups can influence biological activity:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylateContains an amino group instead of an oxo groupPotentially different biological activity due to amino functionality
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylateHydroxyl group introduces polarityMay exhibit enhanced solubility and different reactivity
Tert-butyl 8-hydroxy-6-thio-2-piperidinonePiperidine ring structureDifferent ring system may alter binding affinity and activity

This table illustrates the potential for diverse biological activities based on slight modifications in the chemical structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, synthetic, and functional attributes of tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate with analogous spirocyclic and bicyclic derivatives.

Compound Name Core Structure Key Substituents Molecular Formula Key Applications References
This compound Spiro[3.4]octane 6-thia, 8-oxo C₁₁H₁₇NO₃S Drug intermediates, kinase inhibitors
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 6-oxo (no thia) C₁₁H₁₇NO₃ Precursor for M4 receptor modulators
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 5-oxa, 7-oxo C₁₁H₁₇NO₄ Unspecified (likely synthetic intermediate)
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Bicyclo[2.2.2]octane Rigid bicyclic core, 5-oxo C₁₂H₁₉NO₃ Rigid scaffold for drug design
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 5-oxa, 6-(iodomethyl) C₁₂H₂₀INO₃ Radiolabeling or cross-coupling precursor
Tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 6,6-difluoro C₁₂H₁₉F₂NO₂ Fluorinated analogs for metabolic studies

Key Differences and Implications

Fluorinated derivatives (e.g., 6,6-difluoro) improve metabolic stability and bioavailability due to fluorine’s electronegativity.

Core Structure Flexibility :

  • Spiro[3.4]octane systems offer conformational flexibility, advantageous for targeting diverse binding pockets, whereas bicyclo[2.2.2]octane derivatives enforce rigidity, ideal for stabilizing specific bioactive conformations.

Functional Group Reactivity :

  • The iodomethyl substituent in tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the thia/oxo target compound.
  • 8-oxo groups in the target compound may participate in hydrogen bonding or redox reactions, influencing receptor interactions.

Biological Activity :

  • Derivatives like tert-butyl 6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate exhibit M4 receptor modulation (EC₅₀ = 201 nM), suggesting the spiro[3.4] framework’s utility in central nervous system drug design.

Preparation Methods

General Approach

The synthesis typically involves multi-step organic transformations starting from readily available cyclic precursors. The key challenge is to construct the spirocyclic 3.4-octane framework bearing the 6-thia and 2-aza heteroatoms while installing the oxo group at position 8 and the tert-butyl carboxylate at position 2.

Annulation Strategies

Based on recent literature on 2-azaspiro[3.4]octane derivatives, three main annulation routes are employed:

These approaches use conventional chemical transformations such as nucleophilic substitutions, cyclizations, and oxidation reactions with minimal chromatographic purification, enhancing efficiency and scalability.

Incorporation of Sulfur (Thia) Atom

Detailed Preparation Method

Stepwise Synthesis Outline

Step Reaction Type Starting Material Key Reagents/Conditions Outcome
1 Formation of 2-azaspiro[3.4]octane core Cyclopentane derivative + nitrogen source Base-catalyzed cyclization or annulation Spirocyclic aza compound
2 Introduction of sulfur atom at position 6 Halo-substituted spiro compound Thiolate nucleophile, mild heating 6-thia substitution
3 Oxidation to introduce oxo group at position 8 6-thia spiro intermediate Oxidizing agents (e.g., PCC, Dess-Martin periodinane) 8-oxo group formation
4 Esterification with tert-butyl group Carboxylic acid intermediate tert-Butyl alcohol, acid catalyst or tert-butyl chloroformate Formation of tert-butyl ester

Reaction Conditions and Reagents

  • Base Catalysts: Potassium carbonate (K2CO3), sodium hydride (NaH) for cyclization.

  • Thiolate Source: Sodium thiolate salts or thiols under nucleophilic substitution conditions.

  • Oxidation: Use of mild oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to selectively oxidize the 8-position to the ketone without affecting the sulfur atom.

  • Esterification: Carbodiimide coupling agents or direct esterification with tert-butyl chloroformate under mild acidic conditions.

Purification Techniques

  • Chromatographic purification is minimized by optimizing reaction conditions.

  • When required, silica gel chromatography or preparative HPLC is used to isolate the pure tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate.

Industrial and Scale-Up Considerations

  • Batch vs Continuous Flow: Industrial synthesis may utilize continuous flow reactors to improve reaction control, yield, and safety, especially for oxidation and sulfur incorporation steps.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution; non-polar solvents (e.g., toluene) may be used for cyclization and esterification.

  • Temperature Control: Precise temperature regulation (0–80 °C) is critical to prevent side reactions and degradation.

Data Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting materials Cyclopentane derivatives, nitrogen and sulfur sources Commercially available or synthesized
Base catalysts K2CO3, NaH Used for cyclization and substitution
Oxidizing agents PCC, Dess-Martin periodinane Mild oxidation to ketone
Esterification reagents tert-Butyl chloroformate, tert-butyl alcohol Acid catalyst or coupling agents
Solvents DMF, DMSO, toluene Selected based on reaction step
Temperature 0–80 °C Controlled to optimize yield
Purification Minimal chromatography, silica gel or HPLC Optimized for purity and yield
Yield Typically 50–75% overall Depends on scale and optimization

Research Findings and Optimization Insights

  • Yield Improvement: Use of microwave-assisted cyclization has been reported to enhance reaction rates and yields for spirocyclic core formation.

  • Selectivity: Careful choice of oxidizing agent prevents over-oxidation of sulfur, preserving the thia functionality.

  • Scalability: Continuous flow oxidation and substitution steps improve reproducibility and reduce impurities.

  • Stability: The tert-butyl ester provides stability to the molecule during synthesis and storage.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate?

  • Methodology : A key route involves enzymatic ketoreduction using Codex® ketoreductase KRED-P3-G09 with NADP+ cofactor in a buffered system (pH 7.5). The reaction is monitored via periodic ^1H NMR analysis of aliquots to track conversion. Post-reduction, purification employs silica gel chromatography with gradient elution (e.g., 0–100% ethyl acetate in heptane) .
  • Critical Parameters : Temperature control (<33°C), enzyme stability, and solvent selection (2-propanol as co-solvent) are crucial for yield and enantiomeric excess (ee >99%) .

Q. How is the stereochemical purity of this compound validated?

  • Analytical Techniques : Supercritical fluid chromatography (SFC) with a Chiralpak AD-3 column and mobile phases (CO₂/methanol-ammonia) resolves enantiomers. ^1H NMR coupling constants and splitting patterns further confirm stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store in airtight containers under refrigeration (2–8°C), protected from light and moisture. Use desiccants and inert atmospheres (e.g., nitrogen) to prevent degradation .

Advanced Questions

Q. How can researchers troubleshoot low yields during spiro ring formation?

  • Optimization Strategies :

  • Solvent Systems : Use polar aprotic solvents (e.g., dichloromethane) to enhance intermediate stability.
  • Catalyst Screening : Test palladium catalysts (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) for Suzuki coupling efficiency .
  • Reaction Monitoring : Employ in-situ FTIR or LC-MS to identify side products and adjust reaction time/temperature .

Q. What computational or experimental approaches resolve discrepancies in crystallographic data?

  • Crystallography : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve disorder. For hydrogen bonding analysis, apply graph set theory to classify interactions (e.g., Etter’s formalism for molecular recognition) .
  • Validation : Cross-validate with DFT calculations (e.g., Hirshfeld surface analysis) to confirm packing motifs .

Q. How does sulfur substitution at the 6-position influence reactivity compared to oxygen analogs?

  • Comparative Studies :

  • Synthetic Impact : Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity, altering crystallization behavior. Use X-ray diffraction to compare packing efficiencies with oxo-analogs .
  • Reactivity : Thia-substituted spiro compounds may exhibit slower enzymatic reduction rates due to steric hindrance; optimize enzyme loading or use directed evolution for improved activity .

Q. What strategies mitigate racemization during functionalization of the spiro core?

  • Preventive Measures :

  • Low-Temperature Reactions : Conduct acylations or alkylations below −20°C to minimize thermal racemization.
  • Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc) to stabilize intermediates during multi-step syntheses .
  • Analytical Rigor : Use chiral SFC at each step to detect early-stage racemization .

Methodological Tables

Analytical Technique Application Key Parameters Reference
Supercritical Fluid Chromatography (SFC)Enantiopurity assessmentColumn: Chiralpak AD-3; Mobile phase: CO₂/MeOH-NH₃
^1H NMRStereochemical confirmationCDCl₃ solvent; 400 MHz; δ 4.33–4.39 (m, 1H)
Silica Gel ChromatographyPurificationGradient: 0–100% ethyl acetate in heptane
Synthetic Challenge Solution Reference
Low enzymatic conversionAdd NADP+ cofactor in batches; increase 2-propanol concentration
Crystal disorderRefine using SHELXL with TWIN/BASF commands

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate

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